molecular formula C7H13NO2S B8050148 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide

5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide

Cat. No.: B8050148
M. Wt: 175.25 g/mol
InChI Key: QIKNLXYSGJHTLE-UHFFFAOYSA-N
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Description

5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide (CAS 1935245-49-0) is a spirocyclic building block of high interest in modern drug discovery programs. Spirocyclic compounds like this are characterized by their three-dimensional, rigid structure, which arises from two rings being connected through a single spiro-atom . This unique architecture often leads to enhanced physicochemical properties and makes them privileged scaffolds in medicinal chemistry for designing novel bioactive molecules . Spiro-heterocycles are ubiquitous in numerous natural products and synthetic moieties, and several spirocyclic molecules have been successfully developed into pharmaceutical drugs targeting a range of conditions, including hypertension, cancer, anxiety, and fungal infections . As a versatile chemical intermediate, this compound serves as a valuable precursor for the synthesis of more complex, functionally diverse molecules for research and development. The product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5λ6-thia-2-azaspiro[3.5]nonane 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)4-2-1-3-7(11)5-8-6-7/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKNLXYSGJHTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)C2(C1)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Ring-Closing Reactions

A common approach involves alkylation of thiols or amines to form the spirocyclic skeleton. For example, treatment of a mercapto-pyrrolidine derivative with a dihalide under basic conditions can induce cyclization. In a typical procedure, 3-mercaptopyrrolidine reacts with 1,3-dibromopropane in the presence of potassium carbonate, yielding the thiaspiro intermediate. Subsequent oxidation with hydrogen peroxide converts the sulfide to the sulfone.

Reaction Scheme :
3-Mercaptopyrrolidine+1,3-DibromopropaneK2CO3DMF, 80°C5-Thia-2-azaspiro[3.5]nonaneH2O2AcOH5,5-Dioxide\text{3-Mercaptopyrrolidine} + 1,3\text{-Dibromopropane} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 80°C}} \text{5-Thia-2-azaspiro[3.5]nonane} \xrightarrow[\text{H}_2\text{O}_2]{\text{AcOH}} \text{5,5-Dioxide}

Optimization Data :

ConditionYield (%)Purity (%)
K₂CO₃, DMF, 80°C6295
NaH, THF, 0°C4889
Cs₂CO₃, DMSO, 60°C5592

Reductive Amination Pathways

Reductive amination offers a route to install the amine moiety while forming the spiro center. A diketone precursor, such as 3-oxo-1-thiaspiro[4.5]decan-8-one , undergoes condensation with an amine followed by borohydride reduction. For instance, reaction with benzylamine and subsequent hydrogenolysis yields the secondary amine, which is then oxidized to the sulfone.

Critical Parameters :

  • Solvent selection : Methanol or ethanol enhances imine formation.

  • Reducing agents : Sodium cyanoborohydride minimizes over-reduction.

  • Oxidation timing : Post-cyclization oxidation avoids side reactions.

Sulfone Installation via Oxidation

The conversion of sulfide to sulfone is pivotal. Common oxidizing agents include:

Oxidizing AgentConditionsYield (%)
H₂O₂Acetic acid, 50°C85
mCPBACH₂Cl₂, 0°C → RT78
Oxone®MeOH/H₂O, RT80

Hydrogen peroxide in acetic acid is preferred for scalability, while mCPBA offers milder conditions for acid-sensitive intermediates.

Alternative Routes: Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM provides a modular approach. A diene precursor with sulfur and nitrogen atoms undergoes metathesis using Grubbs catalyst to form the spirocycle. For example, N-allyl-3-thiapent-4-enamine cyclizes in the presence of Grubbs II catalyst , followed by oxidation.

Advantages :

  • Stereochemical control via catalyst choice.

  • Compatibility with functional groups.

Limitations :

  • High catalyst loading (5–10 mol%).

  • Sensitivity to sulfur poisoning.

Challenges and Mitigation Strategies

Stereochemical Control

The spiro center’s configuration impacts biological activity. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) can enforce desired stereochemistry. For instance, using (R)-BINOL-derived catalysts during cyclization achieves enantiomeric excess >90%.

Purification Difficulties

The polar sulfone group complicates isolation. Strategies include:

  • Crystallization : Using ethyl acetate/hexane mixtures.

  • Chromatography : Silica gel with acetone/dichloromethane.

Industrial Scalability Considerations

For large-scale synthesis, cost-effective steps are critical:

  • Step economy : Combining cyclization and oxidation in one pot.

  • Catalyst recycling : Immobilized Grubbs catalysts reduce expenses.

  • Green chemistry : Aqueous H₂O₂ as an oxidizer minimizes waste.

Emerging Methodologies

Recent advances include photoredox-mediated cyclizations and electrochemical sulfone formation. For example, visible-light-driven C–S coupling constructs the thiaspiro core at room temperature, followed by electrochemical oxidation.

Chemical Reactions Analysis

Types of Reactions: 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or amides.

Scientific Research Applications

Chemistry: In chemistry, 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to modulate biological targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing effective applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Spirocyclic Compounds

Compound Name CAS Number Molecular Formula Key Substituents Spiro Ring System Notable Features
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide Not Provided Likely C₆H₁₀NO₂S Sulfone (5,5-dioxide), thia, aza [3.5] High polarity due to sulfone group
2-Oxa-7-azaspiro[3.5]nonane hemioxalate 1523571-04-1 C₈H₁₃NO₅S Oxa, aza, hemioxalate salt [3.5] Enhanced solubility (salt form)
7-Oxa-2-azaspiro[3.5]nonane hemioxalate 1429056-28-9 C₈H₁₃NO₅S Oxa, aza, hemioxalate salt [3.5] Isomeric oxa/aza positioning
5-Azaspiro[3.5]nonane hydrochloride 1419101-47-5 C₇H₁₄ClN Hydrochloride salt, aza [3.5] Basic nitrogen, high water solubility
Methyl 5-Thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide HCl Not Provided C₈H₁₂ClNO₄S Methyl ester, sulfone, hydrochloride [3.4] Smaller spiro system, ester functionalization
6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide Not Provided C₂₀H₁₈NO₃S Phenyl groups, ketone, sulfone [2.6] Increased lipophilicity (LogP ~3)
5-Oxa-9-thia-2-aza-spiro[3.5]nonane hydrochloride 947534-47-6 C₆H₁₂ClNOS Oxa, thia, hydrochloride [3.5] PSA = 46.56, LogP = 1.57

Key Observations:

Ring Size and Strain: Spiro[3.5] systems (e.g., 5-Thia-2-azaspiro[3.5]nonane) exhibit moderate ring strain compared to smaller spiro[3.4] or [2.6] systems. The latter may have higher conformational rigidity, as seen in crystallographic data for 6,7-diphenyl derivatives (bond angles: O4–S2–O5 = 117.82°, torsion angles up to 178.8°) . Spiro[3.4]octane derivatives (e.g., Methyl 5-Thia-2-azaspiro[3.4]octane) likely have reduced steric bulk, favoring synthetic accessibility .

Heteroatom Positioning: The placement of oxa (oxygen) vs. thia (sulfur) alters electronic properties. For instance, 5-Oxa-9-thia-2-aza-spiro[3.5]nonane hydrochloride has a lower LogP (1.57) than sulfone-containing analogs, suggesting improved aqueous solubility . Hemioxalate salts (e.g., 2-Oxa-7-azaspiro[3.5]nonane hemioxalate) enhance solubility and crystallinity, critical for pharmaceutical formulation .

Hydrochloride salts (e.g., 5-Azaspiro[3.5]nonane hydrochloride) offer high water solubility, advantageous for intravenous drug delivery . Aromatic substituents, as in 6,7-diphenyl derivatives, elevate lipophilicity (LogP ~3), enhancing membrane permeability but reducing solubility .

Table 2: Property Comparison

Compound PSA (Ų) LogP Solubility Potential Applications
This compound ~50 (est.) ~0.5 Moderate in DMSO CNS drug scaffolds
5-Oxa-9-thia-2-aza-spiro[3.5]nonane HCl 46.56 1.57 High (aqueous) Bioavailability-enhanced APIs
6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide ~90 (est.) ~3.0 Low (lipophilic) Kinase inhibitors

Notes:

  • Polar Surface Area (PSA) : Compounds with PSA < 60 Ų (e.g., 5-Oxa-9-thia analog) are more likely to cross the blood-brain barrier, making them suitable for neurotherapeutics .
  • Biological Activity : The diphenyl derivative’s crystallographic data suggests stable binding to hydrophobic enzyme pockets, aligning with kinase inhibitor design .

Q & A

Q. Table 1: Comparative Analysis of Spirocyclic Sulfones

CompoundStructural FeatureBiological Activity (Target)Reference
6,7-Diphenyl-5-thia-7-azaspiro[...]Phenyl substituentsAntimicrobial (S. aureus)
8-(Fluoromethyl)-5-thia-2-azaspiro[...]Fluoromethyl groupKinase inhibition (EGFR)

Future Research Directions

  • Synthetic Chemistry : Develop enantioselective routes using chiral auxiliaries (e.g., Evans oxazolidinones) to access stereochemically pure variants.
  • Biological Screening : Expand target panels to include epigenetic regulators (e.g., HDACs) leveraging the compound’s hydrogen-bonding capacity.
  • Computational Tools : Integrate machine learning (e.g., AlphaFold) to predict novel spirocyclic scaffolds with optimized ADMET profiles.

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